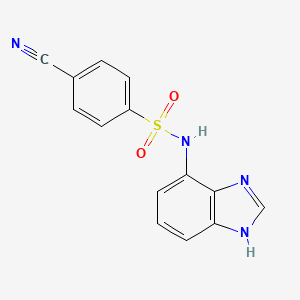
Benzenesulfonamide, N-(3H-benzoimidazol-4-yl)-4-cyano-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1H-1,3-BENZODIAZOL-7-YL)-4-CYANOBENZENE-1-SULFONAMIDE is a complex organic compound that belongs to the class of benzodiazoles. Benzodiazoles are known for their diverse applications in medicinal chemistry, particularly as pharmacophores in drug design. This compound is characterized by the presence of a benzodiazole ring fused with a sulfonamide group and a cyano group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-1,3-BENZODIAZOL-7-YL)-4-CYANOBENZENE-1-SULFONAMIDE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of Benzodiazole Ring: The benzodiazole ring can be synthesized through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Introduction of Sulfonamide Group: The sulfonamide group is introduced by reacting the benzodiazole derivative with sulfonyl chlorides in the presence of a base such as pyridine.
Addition of Cyano Group: The cyano group can be added through nucleophilic substitution reactions using cyanogen bromide or similar reagents.
Industrial Production Methods
In an industrial setting, the production of N-(1H-1,3-BENZODIAZOL-7-YL)-4-CYANOBENZENE-1-SULFONAMIDE may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(1H-1,3-BENZODIAZOL-7-YL)-4-CYANOBENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Cyanogen bromide for cyano group introduction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction may produce amines.
Scientific Research Applications
N-(1H-1,3-BENZODIAZOL-7-YL)-4-CYANOBENZENE-1-SULFONAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-(1H-1,3-BENZODIAZOL-7-YL)-4-CYANOBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(2-Methyl-1H-1,3-benzodiazol-7-yl)acetamide
- (1H-1,3-benzodiazol-7-yl)methanol
Uniqueness
N-(1H-1,3-BENZODIAZOL-7-YL)-4-CYANOBENZENE-1-SULFONAMIDE is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the cyano group, in particular, enhances its potential as a pharmacophore in drug design.
Properties
Molecular Formula |
C14H10N4O2S |
|---|---|
Molecular Weight |
298.32 g/mol |
IUPAC Name |
N-(1H-benzimidazol-4-yl)-4-cyanobenzenesulfonamide |
InChI |
InChI=1S/C14H10N4O2S/c15-8-10-4-6-11(7-5-10)21(19,20)18-13-3-1-2-12-14(13)17-9-16-12/h1-7,9,18H,(H,16,17) |
InChI Key |
QONQONKGVMZIRS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)NS(=O)(=O)C3=CC=C(C=C3)C#N)N=CN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















